5-{[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid
Overview
Description
5-{[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid is an organic compound characterized by a thienyl ring substituted with aminocarbonyl and ethylphenyl groups. Its structural complexity allows it to interact in multiple reactions and applications, making it notable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the thienyl ring compound, which undergoes multiple reactions to introduce the aminocarbonyl and ethylphenyl groups. The typical conditions might involve controlled temperatures and pH levels to ensure selectivity and yield of the desired compound.
Industrial Production Methods: Industrial production may use similar routes but on a larger scale, often utilizing batch reactors or continuous flow systems. Optimization techniques such as catalysis or solvent use are employed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxo derivatives.
Reduction: It can be reduced, especially the carbonyl groups, under mild conditions to yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions can modify the aromatic thienyl ring.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as lithium aluminium hydride.
Substitution reactions typically require catalysts or activating groups.
Major Products Formed:
Oxidation results in oxo derivatives.
Reduction produces alcohols.
Substitution leads to a variety of derivatives depending on the reagent used.
Scientific Research Applications
5-{[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid finds its use in:
Chemistry: As a building block in organic synthesis for developing new compounds.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for pharmacological activity due to its structural similarity to other bioactive molecules.
Industry: Utilized in material science for creating novel polymers and composites.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, usually involving hydrogen bonding or pi-pi stacking with aromatic residues. It can inhibit or activate enzymes, disrupt cellular processes, or serve as a precursor in biosynthetic pathways.
Comparison with Similar Compounds
Compared to similar thienyl derivatives:
Unique Structural Features: The specific substitution pattern provides unique reactivity and interaction profiles.
Similar Compounds: 3-(aminocarbonyl)-5-ethylphenyl-4-methyl-2-thienyl compounds show comparable properties but lack certain unique reactive sites present in 5-{[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid.
The uniqueness of the compound lies in its specific reactivity and application versatility, making it a subject of continuous research and industrial interest.
Properties
IUPAC Name |
5-[[3-carbamoyl-4-(4-ethylphenyl)-5-methylthiophen-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-12-7-9-13(10-8-12)16-11(2)26-19(17(16)18(20)25)21-14(22)5-4-6-15(23)24/h7-10H,3-6H2,1-2H3,(H2,20,25)(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRHBGDEBLZQAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)CCCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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